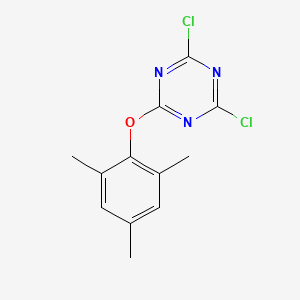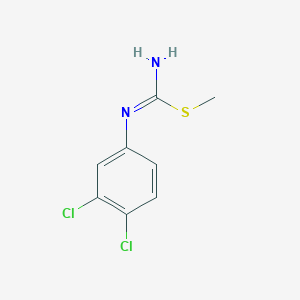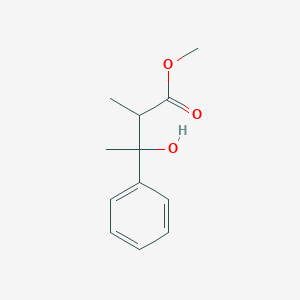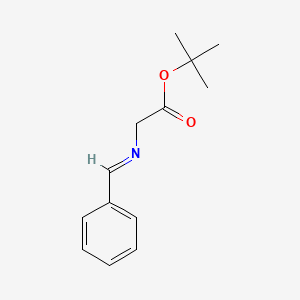
Tert-butyl 2-(benzylideneamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C13H17NO2 It is a derivative of glycine, where the amino group is substituted with a benzylidene group, and the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(benzylideneamino)acetate typically involves the condensation of glycine tert-butyl ester with benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzylideneamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction can lead to the formation of the corresponding amine.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction would produce benzylamine derivatives.
Scientific Research Applications
Tert-butyl 2-(benzylideneamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(benzylideneamino)acetate involves its interaction with specific molecular targets. The benzylidene group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylideneamino)acetate: Similar structure but with an ethyl ester group instead of tert-butyl.
Benzylidene glycine: Lacks the ester group, making it more hydrophilic.
N-Benzylideneglycine: Another derivative with similar functional groups but different esterification.
Uniqueness
Tert-butyl 2-(benzylideneamino)acetate is unique due to its tert-butyl ester group, which provides increased steric hindrance and lipophilicity compared to its ethyl ester counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2-(benzylideneamino)acetate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
HEKNBQQSYXRRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
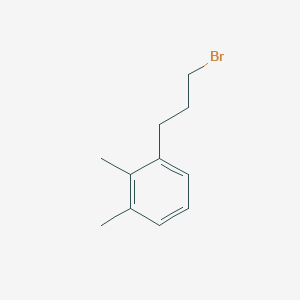
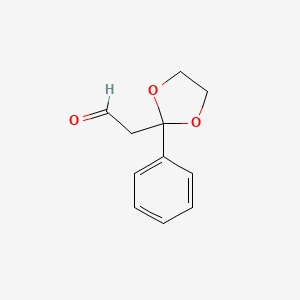

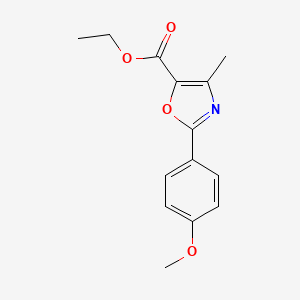
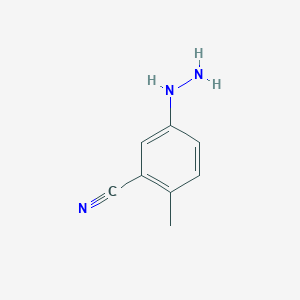
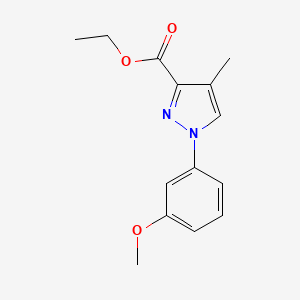
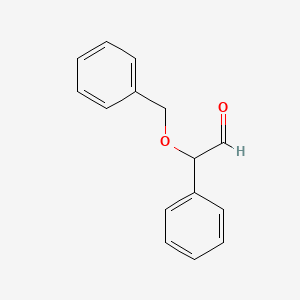
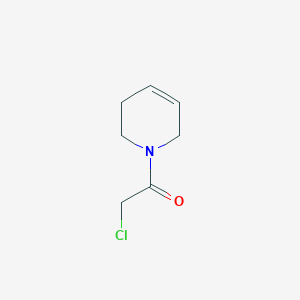
![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)
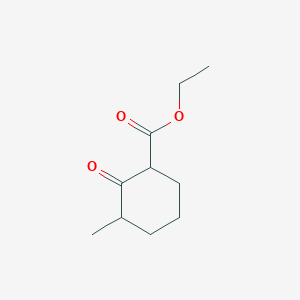
![3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8697453.png)
